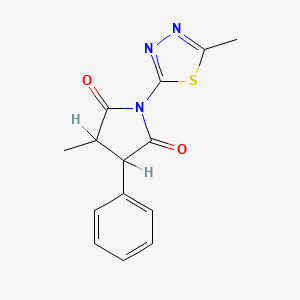
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione
描述
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring fused with a pyrrolidinedione moiety, contributes to its wide range of applications in scientific research and industry.
属性
CAS 编号 |
139477-29-5 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
3-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-8-11(10-6-4-3-5-7-10)13(19)17(12(8)18)14-16-15-9(2)20-14/h3-8,11H,1-2H3 |
InChI 键 |
ZWXZLASMPATDCC-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)N(C1=O)C2=NN=C(S2)C)C3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of absolute ethanol and triethylamine as a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
科学研究应用
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to disrupt DNA replication in cancer cells.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione involves its interaction with biomolecules such as proteins and DNA. The thiadiazole ring can form strong interactions with these biomolecules, leading to the inhibition of essential biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: An antimicrobial agent with a similar thiadiazole ring structure.
Acetazolamide: A diuretic with a thiadiazole moiety.
Butazolamide: Another diuretic with a thiadiazole ring.
Uniqueness
3-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2,5-pyrrolidinedione is unique due to its fused pyrrolidinedione moiety, which imparts additional biological activities and chemical reactivity compared to other thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


